molecular formula C7H4N4S B171886 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile CAS No. 111971-56-3

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

Cat. No.: B171886
CAS No.: 111971-56-3
M. Wt: 176.2 g/mol
InChI Key: AOLHMHYTLZBBKT-UHFFFAOYSA-N
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Description

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a privileged scaffold in medicinal chemistry for the development of novel pharmaceutical agents. Compounds featuring this core structure demonstrate significant and diverse biological activities. Research indicates this scaffold is a key precursor for synthesizing active inhibitors of adenosine receptors, which are therapeutic targets associated with Parkinson’s disease, hypoxia, asthma, epilepsy, cancer, and cardiovascular diseases . These derivatives have also been identified as inhibitors of cholinesterases, suggesting potential application in treating neurodegenerative disorders . Further studies highlight their potential as anti-HBV, anti-bacterial, antibiofilm, and anti-infective agents . Additionally, some derivatives of this heterocycle have shown the ability to inhibit prion replication, positioning them as potential candidates for treating Creutzfeldt-Jakob disease . The compound is typically synthesized via a multi-component reaction of aldehydes, malononitrile, and thiophenols, a method that tolerates a variety of functional groups and enables the construction of a diverse library of molecules for biological screening . Its value lies in its role as a versatile building block for generating structurally diverse, biologically important functionalized molecules.

Properties

IUPAC Name

2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHMHYTLZBBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350567
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111971-56-3
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Conditions

Catalysts play a critical role in accelerating the pseudo-4CR. Early methods employed triethylamine in ethanol, yielding AMPC derivatives in 17–49%. Recent innovations have introduced greener and more efficient catalysts:

  • Amino acid catalysts : L-Arginine (20 mol%) in water under reflux conditions achieves yields of 81–96% within 30–90 minutes.

  • Ionic liquids : 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) enables room-temperature synthesis in ethanol, yielding 85–93%.

  • Nano-catalysts : Magnetic Fe3_3O4_4 nanoparticles functionalized with sulfonic acid groups provide recyclable catalysts, achieving 88–94% yields in 40–60 minutes.

Solvent selection also impacts efficiency. Water and ethanol are preferred for their environmental and safety profiles, while dimethylformamide (DMF) is used for challenging substrates requiring higher polarity.

Table 1: Representative Pseudo-4CR Conditions and Yields

CatalystSolventTemperature (°C)Time (min)Yield (%)Substrate Scope
L-Arginine (20 mol%)H2_2O100 (reflux)30–9081–96Aryl, alkyl thiols
[Bmim]OH (15 mol%)EtOH2512085–93Electron-rich/deficient aldehydes
Fe3_3O4_4-SO3_3HEtOH8040–6088–94Heteroaromatic aldehydes

Three-Component Reaction (3CR)

The 3CR route condenses malononitrile, 2-arylidenemalononitrile, and a thiol in a single step. This method avoids the use of aldehydes, instead relying on pre-formed arylidenemalononitrile intermediates. The reaction typically proceeds via nucleophilic attack by the thiol on the α,β-unsaturated nitrile, followed by cyclization and aromatization.

Advancements in Catalyst Design

Early 3CR methods suffered from low yields (17–49%) and prolonged reaction times (24–48 hours). Modern catalytic systems address these limitations:

  • Organocatalysts : Diethylamine (20 mol%) coupled with Dess–Martin periodinane (DMP) oxidant in ethanol/DMF mixtures achieves 90–96% yields in 90–150 minutes.

  • Metal-free conditions : Piperazine (10 mol%) in water under microwave irradiation reduces reaction times to 10–15 minutes with 82–89% yields.

  • Heterogeneous catalysts : Silica-supported sodium bicarbonate (NaHCO3_3/SiO2_2) enables solvent-free synthesis at 80°C, yielding 78–85%.

Substrate Compatibility and Limitations

The 3CR tolerates a wide range of thiols, including aromatic (e.g., thiophenol) and aliphatic (e.g., cyclohexanethiol) variants. However, sterically hindered aldehydes (e.g., 2,6-dichlorobenzaldehyde) often require harsher conditions, leading to diminished yields.

Green Chemistry Approaches

Recent efforts prioritize sustainability through solvent-free reactions, aqueous media, and recyclable catalysts:

  • Mechanochemical synthesis : Ball milling malononitrile, aldehydes, and thiols with K2_2CO3_3 as a base achieves 75–88% yields without solvents.

  • Biocatalysis : Lipase enzymes (e.g., Candida antarctica lipase B) catalyze the pseudo-4CR in phosphate buffer (pH 7.0), yielding 70–82%.

Comparative Analysis of Methods

ParameterPseudo-4CR3CR
Starting Materials Malononitrile, aldehyde, thiolMalononitrile, arylidenemalononitrile, thiol
Catalyst Cost Low (e.g., amino acids)Moderate (e.g., DMP)
Typical Yield 81–96%75–96%
Reaction Time 30–90 min10–150 min
Environmental Impact High (uses water/ethanol)Moderate (DMF in some cases)

Chemical Reactions Analysis

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

The derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile exhibit a wide range of biological activities, making them valuable in drug development. Notable therapeutic applications include:

  • Cardiovascular Diseases : Certain derivatives act as non-nucleoside agonists targeting adenosine receptors (ARs), specifically A1, A2A, and A2B subtypes. For instance, capadenoson has shown promise in clinical trials as a selective partial agonist for the A1 receptor, demonstrating efficacy in reducing tachycardia .
  • Antimicrobial Activity : New pentasubstituted pyridine derivatives have been reported to possess antimicrobial properties against several bacterial strains, including Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Case Studies

  • Capadenoson : This compound has completed Phase II clinical trials for atrial fibrillation and stable angina. It was shown to significantly decrease electrically induced tachycardia in animal models .
  • Antimicrobial Evaluation : A series of new derivatives were tested against various pathogens. One specific compound exhibited an MIC of 62.5 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/PathogenMIC (µg/mL)Notes
CapadenosonCardiovascular AgentA1 ReceptorEC50 = 0.1 nMPhase II clinical trials completed
Pentasubstituted PyridineAntimicrobialE. coli62.5Comparable to ampicillin
Pentasubstituted PyridineAntimicrobialSalmonella typhi100Effective against multiple pathogens

Mechanism of Action

The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The amino and mercapto groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 6

The pyridine core’s sixth position (C6) is critical for modulating biological and physicochemical properties. Key analogs include:

Compound Name C6 Substituent Key Properties/Activities References
2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile (LUF5833) Imidazole-linked thioether High adenosine A₁/A₂B receptor affinity (IC₅₀: 12–260 nM); partial agonist activity
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile Dimethylamino (–NMe₂) Twisted molecular conformation; synthesized via nucleophilic substitution (45% yield)
2-Amino-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile Phenylthio (–SPh) High melting point (220–221°C); used in AChE inhibition studies
2-Amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile Benzylthio (–SBn) Structural diversity in organic semiconductors; ICT properties

Trends :

  • Thioether-linked groups (e.g., imidazole in LUF5833) enhance receptor binding via hydrogen bonding and π-π interactions .
  • Alkylamino groups (e.g., –NMe₂) introduce steric hindrance, affecting molecular planarity and crystal packing .
  • Arylthio substituents (e.g., –SPh) improve thermal stability (melting points >200°C) and enzyme inhibition potency .

Insights :

  • Green chemistry challenges : Use of phosphonium-based ionic liquids (PPHC–nSiO₂) conflicts with sustainable synthesis principles .
  • Catalyst efficiency : IRMOF-3/GO/CuFe₂O₄ enables recyclability (>7 runs) and high yields under mild conditions .
Enzyme Inhibition
  • AChE Inhibition: 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile derivatives (e.g., compound 3) show high selectivity for human AChE (IC₅₀ < 1 µM), attributed to small N-substituents like pyrrolidino .
  • Neuroprotection : Derivatives with electron-deficient aromatic groups (e.g., 4-(2-chlorophenyl)) exhibit dual activity against oxidative stress and cholinergic dysfunction .
Receptor Modulation
  • Adenosine Receptors: LUF5833 and fluorophenyl analogs (e.g., compound 8) demonstrate nanomolar affinity (IC₅₀: 12–27 nM) for A₁/A₂B subtypes, with partial agonist effects .

Theoretical Insights

DFT studies (B3LYP/6-31+G*) reveal:

  • Reactivity descriptors: Electron-withdrawing cyano groups lower LUMO energy (–1.8 eV), enhancing electrophilicity (ω = 4.2 eV) .
  • Steric effects : Bulky aryl groups (e.g., naphthyl) reduce reaction yields (e.g., 5i: <50%) due to hindered nucleophilic attack .

Biological Activity

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile (abbreviated as AMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of both amino and mercapto functional groups in its structure enhances its reactivity and interaction with various biological targets, making it a candidate for drug development.

AMPC can be synthesized through several methods, primarily involving multicomponent reactions. Two notable approaches include:

  • Cyclocondensation : This method involves the reaction of malononitrile with aromatic aldehydes and thiols.
  • Three-component reactions (3CR) : This technique combines malononitrile with 2-arylidenemalononitrile and thiols, yielding various derivatives with modified biological activities.

The synthesis processes have been optimized to improve yields and reduce reaction times, often incorporating green chemistry principles to enhance sustainability .

The biological activity of AMPC is attributed to its ability to interact with enzymes and receptors through its amino and mercapto groups. These interactions can modulate enzyme activity and receptor binding, which is critical for its therapeutic effects. The compound exhibits potential mechanisms such as:

  • Inhibition of Enzyme Activity : AMPC can act as an inhibitor for various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways involved in disease processes.

Antimicrobial Properties

Research indicates that derivatives of AMPC exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic processes.

Anticancer Activity

AMPC derivatives have been investigated for their anticancer properties. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that AMPC exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells. The most active compounds induced apoptosis through pathways involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxicity of AMPC derivatives against MCF-7 cells, revealing a maximum activity percentage of 97% at an EC50 value of 6 μM for one derivative, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Cardiovascular Effects

Certain AMPC derivatives have shown promise as non-nucleoside agonists for treating cardiovascular diseases by selectively targeting adenosine receptors (ARs). This selectivity enhances their potential as therapeutic agents with fewer side effects compared to traditional drugs .

Data Summary

Activity Cell Line/Target Max Activity (%) EC50 (μM)
AntimicrobialVarious pathogensSignificant inhibitionVaries
AnticancerMCF-7976
PC-3Induced apoptosisVaries
Cardiovascular AgonistA1, A2A, A2B ARsHigh selectivityLow nanomolar

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting sulfanyl precursors (e.g., 6-phenylsulfanyl derivatives) with sodium sulfite in anhydrous DMF at 80°C under nitrogen, followed by acid precipitation and crystallization . For example, derivatives like 2-amino-4-[4-(cyclobutylmethoxy)phenyl]-6-mercaptopyridine-3,5-dicarbonitrile are obtained in yields >80% using this protocol .

Q. How are structural and purity characteristics validated for these compounds?

  • Methodological Answer : Characterization includes:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 12.95 ppm for SH in DMSO-d6) .
  • IR spectroscopy : Identifies functional groups (e.g., CN stretches at ~2214 cm⁻¹) .
  • Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. What initial biological screening approaches are used for these derivatives?

  • Methodological Answer : In vitro assays against cancer cell lines (e.g., primary patient-derived cells) or bacterial strains (e.g., S. aureus) are common. For example, compound 5o showed potent cytotoxicity in cancer cells, validated via dose-response curves and combination studies with kinase inhibitors .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield or introduce diverse substituents?

  • Methodological Answer :

  • Catalyst selection : Natural product catalysts or diethylamine/Dess–Martin periodinane systems improve reaction efficiency at ambient temperatures .
  • Substituent variation : Modifying aryl/alkyl groups in the 4-position (e.g., cyclopropylmethoxy, isobutoxy) via halomethyl precursors in DMF with NaHCO₃ enhances structural diversity .
  • Purification : Column chromatography (silica gel 60) or recrystallization (ethanol/ethyl acetate) resolves complex mixtures .

Q. What computational strategies predict receptor binding and SAR for A2B adenosine receptor targeting?

  • Methodological Answer :

  • Homology modeling : MOE software constructs hA2BAR models using hA2AAR X-ray templates (PDB: 2YDO/3QAK). Key interactions include H-bonding with Glu174/Asn254 and π-stacking with Phe173 .
  • DFT calculations : Reactivity descriptors (e.g., HOMO-LUMO gaps, electrophilicity index) correlate with biological activity. For example, electron-withdrawing groups (CN) enhance binding to His280 in TM domains .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Structural benchmarking : Compare substituent effects (e.g., 6-sulfanyl vs. imidazolyl groups) on receptor affinity .
  • Assay standardization : Use consistent IC50/Ki determination methods (Cheng-Prusoff equation) and cell lines .
  • Meta-analysis : Cross-reference findings with in silico ADME predictions (e.g., CID_5732’s blood-brain barrier penetration) to explain discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile
Reactant of Route 2
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

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